molecular formula C10H12ClF2N B1434142 3,3-Difluoro-1-phenylcyclobutan-1-amine hydrochloride CAS No. 1803589-73-2

3,3-Difluoro-1-phenylcyclobutan-1-amine hydrochloride

Cat. No.: B1434142
CAS No.: 1803589-73-2
M. Wt: 219.66 g/mol
InChI Key: BPJWMSNLKZKHRZ-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-phenylcyclobutan-1-amine hydrochloride (CAS: 1803589-73-2) is a fluorinated cyclobutane derivative with a phenyl substituent and an amine group. Its molecular formula is C10H12ClF2N (when accounting for the hydrochloride salt), and it has a molecular weight of 219.66 g/mol . Key structural features include:

  • A strained cyclobutane ring with two fluorine atoms at the 3,3-positions.
  • A phenyl group attached to the cyclobutane ring, enhancing aromatic interactions.
  • A primary amine group protonated as a hydrochloride salt for improved solubility .

Predicted collision cross-section (CCS) values for its adducts, such as [M+H]+ (141.3 Ų) and [M+Na]+ (147.8 Ų), highlight its behavior in mass spectrometry .

Properties

IUPAC Name

3,3-difluoro-1-phenylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-10(12)6-9(13,7-10)8-4-2-1-3-5-8;/h1-5H,6-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJWMSNLKZKHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803589-73-2
Record name 3,3-difluoro-1-phenylcyclobutan-1-amine hydrochloride
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Biological Activity

3,3-Difluoro-1-phenylcyclobutan-1-amine hydrochloride is a fluorinated compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a cyclobutane ring substituted with fluorine and a phenyl group, may confer distinctive biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C10H11F2NC_{10}H_{11}F_2N, with a molecular weight of 183.20 g/mol. The compound's structure is represented as follows:

PropertyValue
Molecular FormulaC10H11F2N
Molecular Weight183.20 g/mol
IUPAC Name3,3-difluoro-1-phenylcyclobutan-1-amine
InChIInChI=1S/C10H11F2N/c11-10(12)6-9(13,7-10)8-4-2-1-3-5-8/h1-5H,6-7,13H2
Canonical SMILESC1C(CC1(F)F)(C2=CC=CC=C2)N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and selectivity for these targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Receptor Modulation: It may interact with neurotransmitter receptors, impacting signaling pathways relevant to neurological functions.

Case Studies

  • Neurological Research: Preliminary studies suggest that compounds similar to 3,3-Difluoro-1-phenylcyclobutan-1-amine may exhibit neuroprotective properties. These compounds are being investigated for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems.
  • Antitumor Activity: Some derivatives of cyclobutane amines have shown promise in cancer research. The structural similarity suggests that 3,3-Difluoro-1-phenylcyclobutan-1-amine could also possess anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest.

Comparative Analysis

To understand the unique biological profile of this compound, it is useful to compare it with related compounds:

CompoundBiological ActivityNotes
3,3-Difluoro-1-methylcyclobutan-1-amineModerate enzyme inhibitionLess potent than phenyl-substituted variant
3-PyridylcyclobutanaminesAntimicrobial propertiesDifferent functional group influences

Research Applications

The compound has potential applications in various fields:

Medicinal Chemistry: Ongoing research is focused on developing derivatives for therapeutic uses against neurological disorders and cancers.

Biological Probes: Due to its ability to interact with biological targets, it can serve as a probe in enzyme assays and receptor studies.

Material Science: Its unique chemical properties make it suitable for developing advanced materials with specific functionalities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclobutane Ring

3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine Hydrochloride (CAS: 2490375-73-8)
  • Molecular Formula : C5H7ClF5N
  • Key Differences :
    • Replaces the phenyl group with a trifluoromethyl (-CF3) group.
    • Higher fluorine content (5 F atoms vs. 2 F in the target compound).
    • Smaller molecular weight (211.56 g/mol ) due to reduced aromatic bulk .
3,3-Difluoro-1-Methylcyclobutanamine Hydrochloride (CAS: 1408076-03-8)
  • Molecular Formula : C5H9F2N (free base)
  • Key Differences :
    • Substitutes phenyl with a methyl (-CH3) group.
    • Significantly lower molecular weight (121.13 g/mol ) .
  • Implications : The absence of an aromatic ring reduces hydrophobic interactions, which may limit bioavailability in biological systems.

Ring Size and Fluorine Positioning

3,3-Difluorocyclopentan-1-amine Hydrochloride (CAS: 939398-48-8)
  • Structure : Cyclopentane ring with 3,3-difluoro substitution.
  • Key Differences :
    • Larger five-membered ring (cyclopentane vs. cyclobutane).
    • Reduced ring strain compared to cyclobutane derivatives.
  • Implications : Increased conformational flexibility may enhance metabolic stability but reduce target specificity .
3-(2-Fluorophenyl)cyclopentan-1-amine Hydrochloride (CAS: 1803588-88-6)
  • Structure : Cyclopentane ring with a 2-fluorophenyl substituent.
  • Key Differences :
    • Fluorine position on the phenyl ring (ortho vs. para in the target compound).
    • Larger ring size alters steric and electronic profiles.
  • Implications : Ortho-fluorination may hinder rotational freedom, affecting binding kinetics .

Functional Group Modifications

3-Fluoro Deschloroketamine Hydrochloride (CAS: 2657761-24-3)
  • Structure: Cyclohexanone backbone with a 3-fluorophenyl group.
  • Key Differences :
    • Ketone group instead of an amine on the ring.
    • Larger molecular framework (FW: 257.7 g/mol ) .

Physicochemical and Analytical Comparisons

Table 1: Key Properties of 3,3-Difluoro-1-phenylcyclobutan-1-amine Hydrochloride and Analogs

Compound (CAS) Molecular Formula MW (g/mol) Fluorine Atoms Key Substituent Predicted CCS [M+H]+ (Ų)
Target (1803589-73-2) C10H12ClF2N 219.66 2 Phenyl 141.3
2490375-73-8 C5H7ClF5N 211.56 5 Trifluoromethyl N/A
1408076-03-8 C5H9F2N 121.13 2 Methyl N/A
939398-48-8 C5H10ClF2N 169.59 2 Cyclopentane backbone N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Difluoro-1-phenylcyclobutan-1-amine hydrochloride
Reactant of Route 2
3,3-Difluoro-1-phenylcyclobutan-1-amine hydrochloride

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